2-Methyl-3-oxopropanoic acid

Beschreibung

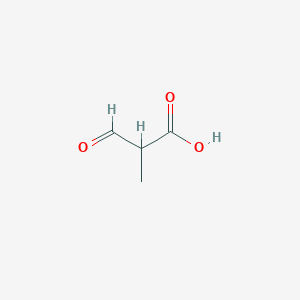

2-Methyl-3-oxopropanoic acid is an organic compound with the chemical formula C₄H₆O₃. evitachem.com Structurally, it is the 2-methyl-3-oxo derivative of propanoic acid, featuring both an aldehyde and a carboxylic acid functional group. evitachem.comnih.gov This dual functionality classifies it as a 3-oxo monocarboxylic acid and an aldehyde, contributing to its chemical reactivity and importance in various scientific fields. evitachem.comnih.gov The compound is also referred to as methylmalonic semialdehyde or 3-oxo-2-methylpropanoate. nih.govfoodb.ca It exists in living organisms, from bacteria like Escherichia coli to humans, where it is found primarily in the mitochondria and cytoplasm. nih.govfoodb.ca

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | ~102.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6236-08-4 |

| Physical State | Solid at room temperature |

Eigenschaften

IUPAC Name |

2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKUMXABRRXHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274265 | |

| Record name | Methylmalonic acid semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6236-08-4 | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic acid semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONALDEHYDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Structural Characteristics of 2-methyl-3-oxopropanoic Acid

Systematic and Common Nomenclature of 2-Methyl-3-oxopropanoic Acid

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.govwikipedia.org This name is derived from its structure: a three-carbon "propanoic acid" chain serves as the backbone. The carboxylic acid carbon is designated as position 1. A methyl group (-CH3) is attached to the second carbon, and an oxo group (=O) is located on the third carbon, which is also an aldehyde functional group. nih.govnih.gov

In addition to its systematic name, the compound is widely known by its common name, methylmalonic semialdehyde or methylmalonaldehydic acid . nih.govwikipedia.org This name highlights its relationship to methylmalonic acid, with one of the carboxylic acid groups being reduced to a semialdehyde (a molecule that is both an aldehyde and a carboxylic acid). Other synonyms include 3-oxo-2-methylpropanoate and β-formylpropionic acid. nih.govhmdb.ca

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound wikipedia.org |

| Common Names | Methylmalonic semialdehyde, Methylmalonaldehydic acid nih.gov |

| Molecular Formula | C4H6O3 wikipedia.org |

| Molecular Weight | 102.09 g/mol wikipedia.org |

| CAS Number | 6236-08-4 nih.gov |

Structural Isomerism and Stereochemical Considerations in this compound

The molecular formula C4H6O3 allows for several structural isomers, which are compounds with the same molecular formula but different atomic arrangements. wikipedia.orgchegg.com Understanding these isomers provides context for the unique structure of this compound.

Structural Isomers: Besides this compound, other notable isomers of C4H6O3 include:

Acetoacetic acid (3-oxobutanoic acid): A beta-keto acid with the oxo group on the third carbon of a butanoic acid chain. nih.gov

α-Ketobutyric acid (2-oxobutanoic acid): An alpha-keto acid with the oxo group on the second carbon. molbase.com

Succinic semialdehyde: An aldehyde derivative of succinic acid. wikipedia.org

Acetic anhydride: The acid anhydride derived from two acetic acid molecules. wikipedia.org

Table 2: Selected Structural Isomers of C4H6O3

| Compound Name | IUPAC Name | Key Structural Difference |

|---|---|---|

| This compound | This compound | Methyl-substituted propanoic acid with a terminal aldehyde. nih.gov |

| Acetoacetic acid | 3-oxobutanoic acid | Four-carbon chain with a ketone at C-3. nih.gov |

| α-Ketobutyric acid | 2-oxobutanoic acid | Four-carbon chain with a ketone at C-2. molbase.com |

Stereochemical Considerations: A critical feature of this compound is the presence of a chiral center at the second carbon (C2). This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and a formyl group (the -CHO of the aldehyde). Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. nih.gov

These enantiomers are designated as:

(S)-2-methyl-3-oxopropanoic acid nih.gov

(R)-2-methyl-3-oxopropanoic acid ebi.ac.uknih.gov

The (S)-enantiomer, also known as (S)-methylmalonic acid semialdehyde, is an intermediate in human metabolic pathways, such as the breakdown of the amino acid valine and the pyrimidine base thymine. wikipedia.orgfoodb.cahmdb.canih.gov The enzyme methylmalonate-semialdehyde dehydrogenase catalyzes the conversion of methylmalonic semialdehyde to propionyl-CoA. nih.govpreventiongenetics.com The distinct stereochemistry of these enantiomers is crucial, as biological systems, particularly enzymes, often exhibit high specificity for one enantiomer over the other. foodb.caresearchgate.net

Analysis of Functional Group Interactions in this compound Derivatives

This compound is a dicarbonyl compound containing both a carboxylic acid and an aldehyde. nih.govhmdb.ca The interaction between these functional groups, and how they are modified in derivatives, significantly influences the molecule's chemical properties and reactivity.

The two carbonyl groups (one in the carboxyl group, one in the aldehyde) are electron-withdrawing. This electronic effect makes the alpha-hydrogen (the hydrogen on C2) acidic and susceptible to removal, which is a key feature of beta-dicarbonyl compounds. foodb.ca

In derivatives, the modification of these functional groups alters intermolecular and intramolecular interactions.

Ester Derivatives: Converting the carboxylic acid to an ester, such as in methyl 2-methyl-3-oxopropanoate, removes the highly acidic proton of the carboxyl group. This eliminates the possibility of strong intermolecular hydrogen bonding that exists between carboxylic acid molecules. While the ester can still act as a hydrogen bond acceptor, it can no longer act as a donor, which typically leads to a lower boiling point and different solubility characteristics compared to the parent acid. The reactivity of the aldehyde group can be selectively targeted in such derivatives.

Amide Derivatives: Reaction of the carboxylic acid with an amine forms an amide, for example, 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid. The amide group can still participate in hydrogen bonding. The electronic properties of the molecule are altered by the introduction of the nitrogen atom.

Reactions at the Aldehyde: The aldehyde group can be reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations create new derivatives with different functional group interactions. For instance, reduction to 2-methyl-3-hydroxypropanoic acid would introduce a hydroxyl group capable of strong hydrogen bonding.

The interplay between the carbonyl groups is central to the chemistry of β-keto acids and their derivatives. msu.edu Theoretical studies show that in the decarboxylation of β-keto acids, a cyclic transition state can form where the carboxylic proton is transferred to the β-carbonyl oxygen. acs.org In derivatives of this compound, the nature of the functional groups dictates the types of non-covalent interactions (like hydrogen bonding and dipole-dipole forces) that govern physical properties and the electronic environment that determines chemical reactivity. acs.orgnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-methyl-3-oxopropanoate |

| 2-methyl-3-hydroxypropanoic acid |

| 3-((2-Methylphenyl)amino)-3-oxopropanoic acid |

| (R)-2-Methyl-3-oxopropanoic acid |

| (S)-2-Methyl-3-oxopropanoic acid |

| Acetic anhydride |

| Acetoacetic acid |

| α-Ketobutyric acid |

| Methyl 2-methyl-3-oxopropanoate |

| Methylmalonic acid |

| Methylmalonic semialdehyde |

| Propionyl-CoA |

| Succinic semialdehyde |

| Valine |

Synthetic Methodologies for 2-methyl-3-oxopropanoic Acid and Its Analogues

Classical Synthesis Routes for 2-Methyl-3-oxopropanoic Acid

Classical synthetic approaches to this compound, a β-keto acid, often leverage well-established organic reactions. These methods typically involve the manipulation of malonic acid derivatives or the oxidation of suitable precursors.

Esterification of Substituted Malonic Acids

A prevalent strategy for synthesizing derivatives of this compound involves the esterification of 2-methylmalonic acid. For instance, the reaction of 2-methylmalonic acid with an alcohol like methanol, catalyzed by a strong acid such as sulfuric acid under reflux conditions, yields the corresponding methyl ester. This method is noted for its potential for high purity and scalability, making it suitable for industrial applications.

Another variation of this approach is the alkylation of malonate esters. For example, dimethyl malonate can be alkylated with a methylating agent in the presence of a base. Subsequent selective hydrolysis and decarboxylation of the resulting diester can then produce the desired this compound derivative. libretexts.org This route offers flexibility in introducing various substituents. The malonic ester synthesis is a broader synthetic procedure that converts alkyl halides into carboxylic acids, where malonic ester's α-hydrogens are deprotonated by a base like sodium ethoxide, followed by alkylation. libretexts.org

The general mechanism for acid-catalyzed esterification proceeds through the protonation of the carboxyl group, followed by a nucleophilic attack from the alcohol, and subsequent elimination of water.

Hydrolysis and Decarboxylation Approaches

Hydrolysis and decarboxylation are key steps in several synthetic pathways leading to this compound and its analogues. In the context of the malonic ester synthesis, after alkylation, the resulting substituted ester undergoes saponification (base-catalyzed hydrolysis) to form a dicarboxylic acid. libretexts.org This intermediate is then subjected to decarboxylation, often by heating, to yield the final carboxylic acid product. libretexts.org

A related approach involves the hydrolysis of precursors like 2-methyl-3-oxopropanoyl-CoA, which is an intermediate in the metabolic degradation of L-valine. vulcanchem.com The hydrolysis of this thioester yields this compound. vulcanchem.com

Furthermore, research on related β-keto acids demonstrates that alkyl esters can be hydrolyzed back to their corresponding acids under aqueous alkaline conditions. This step is often crucial for obtaining the final acid product after an initial esterification to facilitate other transformations. The decarboxylation of α,β-unsaturated acids can also be a route to related structures, though it can sometimes be complicated by isomerization. atamankimya.comacs.org

Enzymatic Synthesis and Biocatalytic Transformations of this compound Esters

Biocatalysis offers a powerful and selective alternative to classical chemical synthesis for producing chiral molecules like derivatives of this compound. Enzymes, operating under mild conditions, can achieve high levels of enantioselectivity and stereochemical control. publish.csiro.auwiley-vch.deresearchgate.net

Enantioselective Reduction by Microbial Systems

Microbial systems, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for the asymmetric reduction of carbonyl compounds, including esters of this compound. researchgate.net The reduction of the keto group in these esters leads to the formation of optically active α-methyl-β-hydroxy esters. publish.csiro.auresearchgate.net The stereochemical outcome of these reductions is influenced by the size of the ester group and the specific microbial strain or isolated enzyme used. publish.csiro.auresearchgate.net

For example, the reduction of various esters of 2-methyl-3-oxopropionic acid by baker's yeast has been studied to achieve enantioselective synthesis of the corresponding hydroxy esters. researchgate.net More recently, isolated and engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are being employed to achieve even higher enantioselectivities and yields. publish.csiro.auresearchgate.net For instance, a carbonyl reductase from Candida parapsilosis (CpKR) has shown excellent stereoselectivity in the reduction of a related 2-chloro-3-oxo-ester, producing a precursor for the drug diltiazem with high productivity. researchgate.netresearchgate.net These enzymatic reductions often utilize cofactor regeneration systems to be economically viable. wiley-vch.de

Stereochemical Control in Biocatalysis

The stereochemical control in biocatalytic reductions is a key advantage. By selecting the appropriate enzyme and reaction conditions, it is possible to produce a specific enantiomer of the desired product. publish.csiro.au The "Prelog's rule" is a classical model used to predict the stereochemical outcome of reductions catalyzed by alcohol dehydrogenases. wiley-vch.de

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in situ racemization of the starting material with an enantioselective reaction, allowing for a theoretical yield of 100% of a single enantiomer. publish.csiro.au This has been applied to the synthesis of enantiopure α-alkyl-β-hydroxy esters using purified or overexpressed alcohol dehydrogenases. publish.csiro.au

The choice of enzyme is critical. For example, lipases from Candida cylindracea and Mucor miehei have demonstrated high enantioselectivity in the resolution of racemic 2-methylalkanoic acids via esterification. researchgate.net Similarly, esterases, like porcine liver esterase, can be used for the enantioselective hydrolysis of ester derivatives. nih.govthieme-connect.de The stereoselectivity of these enzymes allows for the separation of enantiomers, providing access to optically pure compounds. thieme-connect.de

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry continues to evolve, offering novel and more efficient routes to complex molecules like the derivatives of this compound. These advanced strategies often focus on improving efficiency, selectivity, and sustainability.

One such strategy involves the use of transition metal catalysis. For example, palladium(II)-catalyzed oxidative functionalization of C-H bonds presents an atom-economical approach to creating new carbon-carbon bonds. scholaris.ca While not directly applied to this compound in the provided context, the principles could be adapted for its synthesis or further functionalization.

Another advanced approach is the use of chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical reactions. rsc.orgub.edu For instance, a chemoenzymatic hydroxymethylation of carboxylic acids has been developed using a tandem stereodivergent biocatalytic aldol reaction followed by chemical decarboxylation. ub.edu This highlights the potential of combining enzymatic and chemical steps to access complex structures.

Furthermore, the development of novel coupling agents and reaction conditions can improve the synthesis of derivatives. For example, the use of mono-substituted malonic acid half oxyesters (SMAHOs) has been explored, with studies evaluating different strategies to introduce diversity at both the malonic position and the ester function. lookchem.com

The synthesis of complex heterocyclic derivatives has also been achieved starting from β-keto acids related to this compound. These reactions, such as condensations with various aldehydes, demonstrate the utility of these compounds as versatile building blocks in medicinal chemistry. eurjchem.com

Data Tables

Table 1: Classical Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| Esterification | 2-Methylmalonic acid, Methanol | Sulfuric acid | Reflux | 3-Methoxy-2-methyl-3-oxopropanoic acid | |

| Alkylation & Hydrolysis/Decarboxylation | Dimethyl malonate, Methyl iodide | Base (e.g., NaOEt) | Room temp to mild heating | This compound derivative | libretexts.org |

Table 2: Biocatalytic Synthesis Methods

| Method | Substrate | Biocatalyst | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|---|

| Asymmetric Reduction | Esters of 2-methyl-3-oxopropionic acid | Baker's yeast | Reduction | Optically active α-methyl-β-hydroxy esters | researchgate.net |

| Asymmetric Reduction | Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | Carbonyl reductase (CpKR) | Reduction | Chiral alcohol precursor for diltiazem | researchgate.netresearchgate.net |

| Enantioselective Hydrolysis | Dimethyl 2-((tert-butylselanyl)methyl)-2-methylmalonate | Porcine liver esterase | Hydrolysis | (R)-2-((tert-butylselanyl)methyl)-3-methoxy-2-methyl-3-oxopropanoic acid | nih.gov |

Alkylation of Malonate Esters

The synthesis begins with the deprotonation of a malonic ester using a suitable base, typically sodium ethoxide in ethanol, to form a stable enolate. libretexts.org This enolate is a potent nucleophile that readily reacts with an alkyl halide, such as methyl iodide, in an SN2 reaction to yield an α-alkylated malonic ester. libretexts.org

For the synthesis of this compound, a methyl group is introduced in this step. The resulting mono-substituted ester still possesses one acidic α-hydrogen, allowing for a second alkylation if a different dialkylated product is desired. libretexts.orgwikipedia.org

The final crucial steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation. Heating the alkylated malonic ester with aqueous acid (like hydrochloric acid) or under basic conditions accomplishes the hydrolysis. libretexts.org The subsequent application of heat to the resulting substituted malonic acid, which is a β-keto acid analogue, readily induces decarboxylation (loss of CO₂), yielding the final carboxylic acid product. libretexts.org The decarboxylation is specific to compounds with a second carbonyl group positioned two atoms away from the carboxylic acid group. libretexts.org

Recent advances have demonstrated the utility of this method for creating complex chiral building blocks. For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using phase-transfer catalysis can produce α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities. nih.gov These products can then be selectively hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to the corresponding chiral malonic monoacids. nih.gov

Table 1: General Steps and Reagents for Malonic Ester Synthesis

| Step | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Deprotonation | Malonic ester (e.g., Diethyl malonate), Base (e.g., Sodium ethoxide), Solvent (e.g., Ethanol) | Formation of a nucleophilic enolate ion from the malonic ester. | libretexts.org |

| Alkylation | Enolate, Alkyl halide (e.g., Methyl iodide) | Nucleophilic substitution reaction to form an α-substituted malonic ester. | libretexts.org |

| Hydrolysis & Decarboxylation | Aqueous acid (e.g., HCl), Heat | Hydrolysis of the ester groups to carboxylic acids, followed by the loss of CO₂ upon heating to yield the final product. | libretexts.org |

Preparation from Pyranoquinolinediones

A specific synthetic route to analogues of this compound, namely quinolinyl-3-oxopropanoic acids, involves the hydrolysis of pyranoquinolinedione structures. eurjchem.com These heterocyclic systems serve as important synthons for producing 3-substituted 4-hydroxyquinolin-2(1H)-ones. eurjchem.com

The synthesis starts with the preparation of the pyranoquinolinedione itself. A common and successful method is the condensation of an appropriate aniline with an excess of diethyl malonate. eurjchem.com More recently, microwave-assisted conditions have been described for a more rapid preparation of these starting materials. eurjchem.com

The core reaction to obtain the desired β-keto acid is the alkaline hydrolysis of the pyrano[3,2-c]quinoline ring system. researchgate.net The pyranoquinolinedione is typically dissolved in an aqueous alkaline medium, such as a 2M sodium hydroxide solution, and gently warmed. psu.edu This process cleaves the pyran ring. Following this, the resulting solution is acidified, often with dilute hydrochloric acid, which causes the target quinolinyl-3-oxopropanoic acid to precipitate out of the solution. psu.edu The solid product can then be collected by filtration, washed, and purified. psu.edu This hydrolysis method has been shown to be effective for preparing various substituted quinolinyl-3-oxopropanoic acids. eurjchem.compsu.edu

Table 3: Synthesis of Quinolinyl-3-oxopropanoic Acid from Pyranoquinolinedione

| Step | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Ring Opening (Hydrolysis) | Pyranoquinolinedione, Aqueous NaOH solution, Warming (~50 °C) | The pyran ring of the starting material is opened under basic conditions. | psu.edu |

| Precipitation | Dilute HCl | Acidification of the reaction mixture to precipitate the final β-keto acid product. | psu.edu |

| Isolation | Filtration, Washing, Drying | The solid product is collected and purified. | psu.edu |

Chemical Reactivity and Mechanistic Studies of 2-methyl-3-oxopropanoic Acid

Reactions Involving the Keto Group

The ketone functionality is a primary site for chemical transformations, particularly additions and condensations. Its electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. libretexts.org

The carbonyl group of 2-methyl-3-oxopropanoic acid readily undergoes nucleophilic addition. solubilityofthings.com A common example of this reactivity is its reduction to an alcohol. Strong reducing agents, such as lithium aluminum hydride, can reduce the keto group to a secondary alcohol, yielding 2-methyl-3-hydroxypropanoic acid. evitachem.comevitachem.com This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Another key nucleophilic addition is the formation of cyanohydrins. While specific studies on this compound are not detailed, analogous reactions with 2-oxopropanoic acid demonstrate that the keto group can react with hydrogen cyanide (or a cyanide salt in acidic conditions) to form a cyanohydrin. youtube.com This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, creating a new chiral center and providing a pathway to α-hydroxy acids and other derivatives upon subsequent hydrolysis of the nitrile group. libretexts.org

The keto group is highly reactive in condensation and subsequent cyclization reactions, often involving the active alpha-carbon. These reactions are fundamental in synthesizing heterocyclic compounds. For instance, β-keto acids are known to react with hydrazine derivatives to form pyrazoles. The reaction of this compound with hydrazine hydrate would be expected to initially form a hydrazone at the keto position, which then undergoes intramolecular cyclization and dehydration by involving the carboxylic acid group to yield a pyrazolinone ring system. jmcs.org.mx

Knoevenagel condensation is another characteristic reaction. Research on structurally related β-keto acids shows they condense with various aldehydes, such as salicylaldehyde or isatin, in the presence of a basic catalyst like piperidine. jmcs.org.mxeurjchem.com This reaction involves the deprotonation of the active alpha-carbon, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate can then undergo dehydration and potentially cyclize, depending on the substrates involved. jmcs.org.mx Similarly, aldol-type condensation reactions with compounds like 2-formylbenzoic acid can lead to the formation of complex fused-ring systems through a cascade of aldol addition, cyclization, and dehydration steps. beilstein-journals.org

| Reaction Type | Reactant | Key Conditions | Product Type | Reference(s) |

| Hydrazinolysis | Hydrazine hydrate | Boiling DMF | Pyrazolinyl derivative | jmcs.org.mx |

| Knoevenagel Condensation | Isatin | Fused sodium acetate, glacial acetic acid | Indolylidene derivative | jmcs.org.mx |

| Knoevenagel Condensation | Salicylaldehyde | Piperidine, boiling ethanol | Coumarin or pyranoquinoline derivative | jmcs.org.mx |

| Aldol/Cyclization | 2-Formylbenzoic acid | p-Anisidine, glycerol | Substituted isobenzofuranone | beilstein-journals.org |

Nucleophilic Addition Reactions

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group provides a handle for derivatization through reactions like esterification and amidation, which are crucial for modifying the compound's properties and for synthesizing more complex molecules.

As a carboxylic acid, this compound can be converted into its corresponding esters through reaction with alcohols. lookchem.comevitachem.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. jmcs.org.mx The Fischer esterification mechanism involves protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent transfer of a proton and elimination of a water molecule yields the ester. Studies on analogous β-keto acids have demonstrated efficient esterification with simple alcohols like methanol and ethanol under reflux conditions to produce the corresponding methyl and ethyl esters in high yields. jmcs.org.mx

| Alcohol | Catalyst | Product | Reference(s) |

| Methanol | Concentrated H₂SO₄ | Methyl 2-methyl-3-oxopropanoate | jmcs.org.mx |

| Ethanol | Concentrated H₂SO₄ | Ethyl 2-methyl-3-oxopropanoate | jmcs.org.mx |

The carboxylic acid can be converted to an amide through reaction with an amine, typically requiring activation of the carboxyl group or harsh conditions like heating. evitachem.com For example, condensation of this compound with an amine can form an intermediate amide, which can be a precursor for more complex structures. evitachem.com

Lactam formation is a specialized intramolecular amidation that forms a cyclic amide. wikipedia.org For a lactam to be formed from this compound, the keto group at the C3 position would first need to be converted into an amino group. This could be achieved through reductive amination. The resulting γ-amino acid could then undergo intramolecular cyclization, where the amino group nucleophilically attacks the carboxylic acid carbon, eliminating water to form a γ-lactam (a 5-membered ring). This cyclization is generally most efficient for forming γ- and δ-lactams. wikipedia.org

Esterification Reactions

Reactivity at the Alpha-Carbon Center

The alpha-carbon in this compound is located between two electron-withdrawing carbonyl groups, making its attached hydrogen atom significantly acidic. mcat-review.org This acidity facilitates the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. msu.edu This reactivity is central to many of the compound's condensation reactions and allows for electrophilic substitution at the alpha-position. msu.edu

One of the classic reactions involving the alpha-carbon of a carboxylic acid is the Hell-Volhardt-Zelinski reaction, which achieves α-halogenation. msu.edu This reaction typically uses a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃) and the halogen (Br₂ or Cl₂). The acid is first converted in situ to an acyl halide, which more readily enolizes. The enol then attacks the halogen, and the resulting α-halo acyl halide can be hydrolyzed back to the α-halo carboxylic acid. msu.edu

Furthermore, the nucleophilic enolate generated at the alpha-carbon can react with various electrophiles. As mentioned previously, it is the key intermediate in Knoevenagel and aldol condensations. jmcs.org.mxbeilstein-journals.org It can also participate in coupling reactions, such as with diazonium salts. The reaction of a related β-keto acid with p-nitrobenzenediazonium chloride resulted in the formation of a hydrazone derivative at the alpha-carbon, demonstrating the high nucleophilicity of this position. jmcs.org.mx

Alpha-Alkylation Reactions

The alpha-alkylation of this compound involves the substitution of the hydrogen atom on the alpha-carbon (C2), the carbon adjacent to both the carboxyl and carbonyl groups. However, direct alkylation of the free acid is impractical due to the high acidity of the carboxylic proton. Any base strong enough to deprotonate the α-carbon would first deprotonate the carboxylic acid group, rendering the intended nucleophile inactive. Therefore, alkylation reactions are typically performed on the ester derivatives of the acid, such as methyl 2-methyl-3-oxopropanoate or ethyl 2-methyl-3-oxopropanoate.

The general mechanism for the α-alkylation of these β-keto esters follows a two-step sequence. First, the α-hydrogen is removed by a suitable base to form a resonance-stabilized enolate ion. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atoms of both the ester and keto carbonyl groups, which increases its stability and nucleophilicity. masterorganicchemistry.com Common bases used for this purpose include sodium ethoxide (NaOEt) or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), depending on the reactivity of the substrate and the electrophile. pressbooks.publibretexts.org

In the second step, the nucleophilic enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic SN2 reaction, displacing the halide and forming a new carbon-carbon bond at the α-position. masterorganicchemistry.compressbooks.pub This sequence effectively creates an α,α-disubstituted β-keto ester. If the corresponding carboxylic acid is the desired final product, the resulting ester can be hydrolyzed under acidic or basic conditions, although care must be taken to avoid premature decarboxylation.

Recent research has focused on developing enantioselective methods for such alkylations. For instance, studies on related α-methylmalonate esters have employed phase-transfer catalysis to achieve high yields and enantioselectivities. nih.gov In a typical setup, a quaternary ammonium salt acts as a phase-transfer catalyst, shuttling the enolate from an aqueous or solid phase into an organic phase where it reacts with the alkyl halide. nih.gov This methodology allows for the construction of chiral quaternary carbon centers, which are valuable in the synthesis of complex organic molecules. nih.gov

| Reaction Step | Description | Common Reagents |

| Esterification | Protection of the carboxylic acid group. | Methanol or Ethanol, H₂SO₄ (catalyst) |

| Enolate Formation | Deprotonation of the α-carbon. | Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) |

| Alkylation | SN2 attack on an alkyl halide. | Methyl iodide (CH₃I), Benzyl bromide (BnBr) |

| Hydrolysis (Optional) | Conversion of the ester back to a carboxylic acid. | Aqueous HCl or NaOH |

Acylation Processes

Acylation involving this compound can be categorized into two main processes: acylation at the α-carbon (C-acylation) and acylation using the carboxylic acid functional group (O-acylation or N-acylation).

C-Acylation: Similar to α-alkylation, C-acylation involves the formation of an enolate from an ester of this compound, which then acts as a nucleophile. Instead of an alkyl halide, the electrophile in this case is an acylating agent, such as an acyl chloride or anhydride. The reaction introduces an acyl group to the α-carbon, yielding a β-dicarbonyl compound with a newly formed ketone functionality at the α-position. This reaction is a powerful tool for constructing complex carbon skeletons.

Acylation by the Carboxyl Group: this compound can act as an acylating agent itself, using its carboxylic acid moiety to form esters or amides.

Esterification: This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The mechanism begins with the protonation of the carboxylic carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the corresponding ester. This reaction is reversible and is often driven to completion by removing the water as it forms.

Amide Formation: The formation of amides requires the activation of the carboxylic acid, as amines are generally not reactive enough to directly attack the neutral acid. Standard peptide coupling agents are employed for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in combination with an additive like hydroxybenzotriazole (HOBt) are commonly used. rsc.org EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to form a stable amide bond, releasing a urea byproduct. rsc.org

Oxidation-Reduction Chemistry of this compound

The chemical reactivity of this compound is significantly influenced by its two distinct functional groups: a ketone (or more accurately, an aldehyde) and a carboxylic acid. This structure allows it to participate in both oxidation and reduction reactions.

Oxidation: The aldehyde group of this compound is susceptible to oxidation. In a biological context, the compound, also known as methylmalonate semialdehyde, is an intermediate in the metabolic pathways of valine and thymine. wikipedia.org It is oxidized by the mitochondrial enzyme methylmalonate-semialdehyde dehydrogenase, which converts it to propionyl-CoA. wikipedia.org In laboratory settings, chemical oxidation can be achieved using various oxidizing agents. Strong agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used, which would likely oxidize the aldehyde to a carboxylic acid, potentially leading to the formation of 2-methylmalonic acid, although such reactions may also lead to cleavage of the carbon-carbon bonds under harsh conditions. evitachem.com

Reduction: The carbonyl group of the molecule can be selectively reduced to a hydroxyl group. This transformation converts this compound into 2-methyl-3-hydroxypropanoic acid. Standard reducing agents for ketones and aldehydes, such as sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄), are effective for this purpose. evitachem.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step (e.g., by adding water or dilute acid) to yield the final β-hydroxy acid product.

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Methylmalonic acid (potential) |

| Reduction | Sodium borohydride (NaBH₄) | 2-Methyl-3-hydroxypropanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Methyl-3-hydroxypropanoic acid |

Investigation of Tautomerism and Keto-Enol Equilibrium

As a β-dicarbonyl compound, this compound exhibits keto-enol tautomerism. evitachem.comnih.gov This is a chemical equilibrium between two constitutional isomers: the keto form (this compound) and the enol form (2-methyl-3-hydroxypropenoic acid). libretexts.orglibretexts.org The interconversion involves the migration of a proton and the shifting of a double bond.

The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent. cdnsciencepub.comresearchgate.net The keto tautomer is generally more polar than the enol form. Consequently, polar solvents tend to stabilize the keto form through dipole-dipole interactions, shifting the equilibrium in its favor. researchgate.net In contrast, non-polar solvents favor the enol tautomer. researchgate.net The enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring-like structure. Polar, protic solvents can disrupt this internal hydrogen bond by forming their own intermolecular hydrogen bonds with the solute, further favoring the keto form. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol equilibria. cdnsciencepub.comrsc.orgencyclopedia.pub In a given solvent, the keto and enol tautomers exist as distinct species that interconvert at a rate that is slow on the NMR timescale. encyclopedia.pub This allows for the observation of separate sets of signals for each tautomer in both ¹H and ¹³C NMR spectra. By integrating the areas of the corresponding peaks, the mole fractions of the keto and enol forms can be accurately determined, allowing for the calculation of the equilibrium constant (Keq = [enol]/[keto]). encyclopedia.pub For example, studies on analogous β-ketoesters have shown a dramatic shift in the percentage of the enol form based on solvent polarity.

Table: Solvent Effect on Enol Content for a Representative β-Ketoester (Data is illustrative of the general trend for β-dicarbonyl compounds)

| Solvent | Dielectric Constant (ε) | Predominant Solute-Solvent Interaction | Approximate % Enol |

| Hexane | 1.9 | van der Waals | ~95% |

| Carbon Tetrachloride | 2.2 | van der Waals | ~85% |

| Benzene | 2.3 | van der Waals / π-stacking | ~80% |

| Chloroform | 4.8 | Dipole-dipole / H-bond donor | ~50% |

| Acetone | 21 | Dipole-dipole | ~20% |

| Water | 80 | Hydrogen bonding | <1% |

Derivatives and Analogues of 2-methyl-3-oxopropanoic Acid: Synthesis and Research Applications

Simple Ester Derivatives (e.g., Methyl, Ethyl, tert-Butyl Esters)

Simple ester derivatives of 2-methyl-3-oxopropanoic acid, such as methyl, ethyl, and tert-butyl esters, are fundamental reagents in synthetic chemistry. Their synthesis is typically achieved through standard esterification procedures.

Synthesis:

The esterification of this compound with an appropriate alcohol (methanol, ethanol, or tert-butanol) in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. evitachem.com Another common synthetic route is the Claisen condensation. For instance, ethyl 2-methyl-3-oxopropanoate can be synthesized via the reaction of ethyl acetoacetate with 2-methyl-3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification. Industrial production may utilize similar routes but on a larger scale, often employing continuous flow reactors for optimized yield and purity.

Research Applications:

These simple esters are valuable intermediates in the synthesis of more complex molecules. They participate in a variety of chemical reactions, including nucleophilic additions and condensation reactions. cymitquimica.com For example, ethyl 2-methyl-3-oxohexanoate, a related β-keto ester, is a building block in the synthesis of heterocyclic compounds like pyrazoles and pyrimidines. vulcanchem.com The functional groups on these esters provide versatile handles for creating the intricate molecular scaffolds found in natural products and potential drug candidates. vulcanchem.com

Substituted Methoxy- and Alkoxy-Analogues

The introduction of methoxy or other alkoxy groups to the this compound framework creates analogues with distinct chemical properties and research applications.

Synthesis:

The synthesis of these analogues can be complex. For example, 3-methoxy-2-methyl-3-oxopropanoic acid can be prepared by reacting phosphorus pentachloride with an alcohol like hydroxyethanol, followed by hydrolysis with a base such as potassium hydroxide. biosynth.com Another approach involves the thermal cascade reactions of diazodicarbonyl compounds. For instance, (E)-Methyl 5-methoxy-2-(4-methoxyphenyl)-3-oxohex-4-enoate has been synthesized from methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate and 2-methoxypropene. rsc.org

Research Applications:

Substituted methoxy- and alkoxy-analogues serve as versatile building blocks in organic synthesis for creating esters, amides, and lactams. biosynth.com 3-Methoxy-2-methyl-3-oxopropanoic acid, for instance, is utilized in the preparation of various organic compounds and has been investigated for its biological activities. biosynth.com The unique structure, featuring both a methoxy and a keto group, contributes to its reactivity and potential applications in medicinal chemistry. Research on related β-keto acids, such as quinolinyl-3-oxopropanoic acid derivatives, provides insights into the preparation and reactions of these compounds.

Complex Heterocyclic Derivatives (e.g., Quinoline, Chromone-based structures)

The integration of this compound derivatives into heterocyclic systems like quinolines and chromones has led to the development of compounds with significant pharmacological potential.

Synthesis:

The synthesis of these complex derivatives often involves multi-step reaction sequences. For example, methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate can be prepared by reacting 2-amino-4'-fluorobenzophenone with methyl 3-cyclopropyl-3-oxopropanoate in the presence of an acid like sulfuric acid. google.com Similarly, chromone derivatives can be synthesized through reactions involving 3-formylchromone. dergipark.org.tr The condensation of 2-aminochromone-3-carboxaldehyde with compounds like 4-hydroxy-1-methylquinolin-2(1H)-one can yield complex heteroannulated chromones. researchgate.net

Research Applications:

Quinoline derivatives are significant in the design of numerous pharmacologically active compounds. researchgate.net For instance, certain quinoline-3-carboxylic acid derivatives are intermediates in the synthesis of compounds with potential therapeutic applications. google.com Chromeno[2,3-b]pyridines, synthesized from chromone precursors, exhibit a range of biological activities, including anti-inflammatory and antibacterial properties. researchgate.net The synthesis of novel pyrano[3,2-c]quinoline derivatives from 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid has also been explored for their potential chemical and biological significance. researchgate.neteurjchem.com

Chiral Derivatives and Enantiomeric Purity Assessment

The synthesis of chiral derivatives of this compound and the assessment of their enantiomeric purity are crucial for applications in asymmetric synthesis and drug development.

Synthesis:

The asymmetric synthesis of chiral derivatives can be achieved through various methods. One approach involves the use of chiral catalysts. For example, the asymmetric hydrogenation of esters of 2-methyl-3-oxopropionic acid using novel chiral ruthenium catalysts has been investigated. researchgate.net Another method is the use of organocatalysts in direct aldol reactions of ketones with α-keto acids, which can produce chiral adducts with high enantioselectivity. acs.org Enzymatic reactions, such as reduction with baker's yeast or using haloperoxidases, also offer routes to enantiomerically enriched products. researchgate.net

Enantiomeric Purity Assessment:

Biochemical and Metabolic Pathways Involving 2-methyl-3-oxopropanoic Acid

Occurrence and Distribution in Biological Systems

2-Methyl-3-oxopropanoic acid is found in a wide range of living organisms, from bacteria to humans. foodb.cahmdb.ca In humans, it has been detected and is recognized as a human metabolite. nih.govnih.gov It is also a metabolite in Escherichia coli. nih.govnih.gov Subcellularly, this compound can be found in the mitochondria and cytoplasm. foodb.ca

Role as a Metabolic Intermediate

This compound plays a crucial role as an intermediate in key metabolic processes. solubilityofthings.com

This compound is an intermediate in the metabolism of propanoate. morf-db.orgecmdb.caumaryland.edu This pathway is significant for the processing of fatty acids with an odd number of carbon atoms and the catabolism of certain amino acids.

The catabolism of the branched-chain amino acids valine, leucine, and isoleucine also involves this compound. wikipedia.orgumassmed.eduharvard.edu Specifically, it is a key intermediate in the degradation of L-valine. vulcanchem.com The breakdown of valine proceeds through a series of steps to form this compound, which is then further metabolized. vulcanchem.com This connects the degradation of these essential amino acids to central metabolic pathways. wikipedia.org

Participation in Propanoate Metabolism

Enzymatic Transformations of this compound

Specific enzymes are responsible for the synthesis and subsequent conversion of this compound.

Several enzymes can act on this compound. umaryland.edu One of the primary enzymes is methylmalonate-semialdehyde dehydrogenase (MMSDH) , which is located in the mitochondrial matrix. nih.gov This enzyme catalyzes the irreversible oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA. nih.gov MMSDH is unique among aldehyde dehydrogenases as it requires coenzyme A for its reaction and produces a CoA ester. nih.gov The purified rat liver MMSDH shows a K_m of 5.3 µM for methylmalonate semialdehyde. nih.gov

Other enzymes that can utilize this compound as a substrate include:

3-hydroxyisobutyrate dehydrogenase . morf-db.orgumaryland.edu

Alanine--glyoxylate aminotransferase . umaryland.edu

The enzyme 4-aminobutyrate aminotransferase , located in the mitochondria, can catalyze the formation of (S)-methylmalonic acid semialdehyde from (S)-beta-aminoisobutyric acid and oxoglutaric acid. foodb.cahmdb.ca

2-methyl-3-oxopropanoate + CoA + H₂O + NAD⁺ ⇌ propanoyl-CoA + HCO₃⁻ + NADH. wikipedia.org

This propanoyl-CoA can then enter the citric acid cycle after being converted to succinyl-CoA, linking the degradation of valine and other precursors to cellular energy production.

Substrate Specificity of Metabolizing Enzymes

Compartmentalization within Cellular Metabolism (e.g., Mitochondria, Cytoplasm)

This compound, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the branched-chain amino acid valine and the pyrimidine base thymine. vulcanchem.comnucleos.comwikipedia.org Its metabolic processing is distinctly compartmentalized within the cell, with key enzymatic reactions occurring in both the mitochondria and the cytoplasm. morf-db.orgevitachem.comfoodb.ca

The primary location for the metabolism of this compound is the mitochondrial matrix. reactome.org Within the mitochondria, it is a crucial substrate in the valine degradation pathway. vulcanchem.com The enzyme methylmalonate-semialdehyde dehydrogenase (ALDH6A1), located in the mitochondria, catalyzes the irreversible oxidative decarboxylation of this compound to propionyl-CoA. vulcanchem.com This reaction links valine catabolism to the citric acid cycle, as propionyl-CoA can be further metabolized to succinyl-CoA. The mitochondrial localization of this process is critical for efficient energy production from amino acid breakdown. vulcanchem.com

While its main catabolic fate is in the mitochondria, this compound is also found in the cytoplasm. evitachem.comfoodb.ca Its presence in the cytoplasm is linked to pathways such as pyrimidine metabolism and the metabolism of propanoate. morf-db.orgreactome.org The transport and exchange of this and related metabolites between the mitochondria and cytoplasm are essential for maintaining metabolic homeostasis.

Table 1: Cellular Compartmentalization of this compound Metabolism

| Cellular Compartment | Associated Metabolic Pathway | Key Enzymes/Processes | Significance |

| Mitochondria | Valine Catabolism vulcanchem.comreactome.org | Methylmalonate-Semialdehyde Dehydrogenase (ALDH6A1) vulcanchem.com | Converts this compound to propionyl-CoA, linking amino acid breakdown to the citric acid cycle for energy production. vulcanchem.com |

| Pyrimidine Catabolism reactome.org | 4-aminobutyrate aminotransferase foodb.ca | Involved in the breakdown of thymine. | |

| Cytoplasm | Propanoate Metabolism morf-db.org | Substrate for various dehydrogenases and aminotransferases morf-db.orgumaryland.edu | Interacts with other metabolic pathways and allows for substrate exchange between organelles. |

| Pyrimidine Metabolism evitachem.com | Precursor for further metabolic steps | Plays a role in the broader network of nucleotide and amino acid metabolism. |

Comparative Metabolomic Studies in Biological Research Models

Metabolomic profiling, a powerful tool for identifying and quantifying small-molecule metabolites, has highlighted this compound as a significant compound in various biological research models and clinical studies. These comparative analyses help in understanding disease mechanisms and identifying potential biomarkers.

In the context of cancer research, a metabolomics study on pancreatic cancer identified this compound as a potential plasma biomarker. nih.gov The study revealed a significant fold change in the levels of this metabolite in patients with pancreatic cancer compared to control groups. nih.gov Specifically, the concentration of this compound was found to be elevated in the plasma of cancer patients, suggesting altered metabolic pathways associated with the disease. nih.gov

Similarly, research in cardiovascular disease has implicated this metabolite. A study on pulmonary arterial hypertension found this compound among a panel of metabolites in plasma and urine that differed significantly between patients and healthy controls. acs.org

The presence and metabolic role of this compound have been documented across a range of species, from bacteria like Escherichia coli to humans (Homo sapiens). nih.gov The Reactome Pathway Database documents its involvement in metabolic pathways in various research models, including Rattus norvegicus (rat), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (roundworm), underscoring its conserved role in amino acid metabolism. reactome.org

Table 2: Findings from Comparative Metabolomic Studies

| Research Area | Biological Model | Sample Type | Key Finding | Reference |

| Pancreatic Cancer | Homo sapiens | Plasma | Elevated levels of this compound in cancer patients compared to controls. Identified as a potential diagnostic biomarker. | nih.gov |

| Pulmonary Arterial Hypertension | Homo sapiens | Plasma, Urine | Identified as one of the metabolites differing significantly between patients and controls. | acs.org |

| General Metabolism | Escherichia coli (strain K12, MG1655) | Cell culture | Identified as an endogenous metabolite. | nih.gov |

| Pathway Analysis | Rattus norvegicus, Drosophila melanogaster, Caenorhabditis elegans | Database models | Conserved intermediate in branched-chain amino acid catabolism across different species. | reactome.org |

Advanced Analytical Methodologies for 2-methyl-3-oxopropanoic Acid Characterization in Research

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of 2-methyl-3-oxopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectra provide information on the chemical environment of protons within the molecule. For analogous compounds, specific chemical shifts and coupling constants are indicative of the structure. For instance, in a related compound, 3-(quinolin-3-yl)-3-oxopropanoic acid, exchangeable protons for the carboxylic acid and other groups are observed at specific downfield shifts. jmcs.org.mx Similarly, for 2-methyl-3-oxopentanoic acid, characteristic peaks are observed for the methyl and methylene groups. While specific data for this compound is not detailed in the provided results, the principles of NMR analysis of similar structures are well-established. jmcs.org.mx

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the carboxylic acid and aldehyde groups, along with the other carbons in this compound, would exhibit distinct chemical shifts. For example, in 2-methyl-3-oxopentanoic acid, signals for the carbonyl carbons are found at δ = 166.91 and 163.13 ppm. The analysis of related oxopropanoic acid derivatives confirms that carbonyl signals typically appear in the range of δ 170–175 ppm.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 9-10 | Aldehydic proton (-CHO) |

| 10-13 | Carboxylic acid proton (-COOH) | |

| 2.5-4.0 | Methine proton (-CH) | |

| 1.0-1.5 | Methyl protons (-CH₃) | |

| ¹³C | 190-200 | Aldehydic carbonyl carbon |

| 170-185 | Carboxylic acid carbonyl carbon | |

| 40-60 | Methine carbon | |

| 15-25 | Methyl carbon |

Note: The expected chemical shift ranges are based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the carboxylic acid and the aldehyde groups. A broad absorption band is also anticipated for the O-H stretching of the carboxylic acid. vulcanchem.com

A study on a similar β-keto acid reported strong absorption bands at 1710 cm⁻¹ for the C=O stretch and a broad band between 2500–3300 cm⁻¹ for the O–H stretch of the carboxylic acid. vulcanchem.com Another related compound, 3-(quinolin-3-yl)-3-oxopropanoic acid, exhibited C=O stretching bands at 1737 cm⁻¹ and 1640 cm⁻¹. jmcs.org.mx

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1725 - 1700 | |

| Aldehyde | C=O Stretch | 1740 - 1720 |

| C-H Stretch | 2850 - 2800 and 2750 - 2700 | |

| Alkane | C-H Stretch | 2975 - 2950 (methyl) |

Note: The expected absorption ranges are based on general principles and data from analogous compounds.

UV/Visible Spectroscopy

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex biological or chemical mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound. The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase allows for the effective separation of the analyte from other components in a sample. For instance, the analysis of related oxo-acids has been performed using a C18 column with a 0.2 M sodium hydroxide mobile phase, with retention times typically ranging between 13–25 minutes. In the analysis of related compounds, HPLC has been used to assess purity. lgcstandards.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For volatile or derivatized compounds, GC-MS provides high sensitivity and specificity. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can make it amenable to this technique. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. Predicted GC-MS data for both the non-derivatized and a trimethylsilyl (TMS) derivatized form of this compound are available in databases, indicating the feasibility of this analytical approach. foodb.ca The use of GC-MS has been noted for the identification of side products in reactions involving similar compounds.

| Technique | Principle | Application for this compound | Typical Conditions/Considerations |

| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Separation and quantification from aqueous and biological samples. | Reversed-phase C18 column, aqueous/organic mobile phase, UV or MS detection. |

| GC-MS | Separation of volatile compounds followed by ionization and mass analysis. | Identification and quantification, often requiring derivatization to increase volatility. | Derivatization (e.g., silylation), capillary column (e.g., DB-5), electron ionization (EI) for fragmentation analysis. foodb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of this compound in complex biological matrices. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In metabolomics studies, LC-MS has been employed to identify this compound in various organisms, including humans and in plant tissues like grass leaves and roots. metabolomicsworkbench.org The typical workflow involves minimal sample preparation, often a simple protein precipitation with an organic solvent like methanol, followed by centrifugation. rsc.org The supernatant is then injected into the LC-MS system for analysis. rsc.org

The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution profile. The mobile phase often consists of water and an organic solvent (e.g., acetonitrile), both modified with a small percentage of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. rsc.org

Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. The instrument can be operated in either positive or negative ion mode, though negative mode is often preferred for carboxylic acids. The identification is confirmed by the accurate mass of the molecular ion ([M-H]⁻) and the characteristic fragmentation pattern obtained through collision-induced dissociation (CID) in the MS/MS scan.

Table 1: Example LC-MS Parameters for Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Reversed-phase chromatography | rsc.org |

| Column | C18 or similar | rsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water | rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | rsc.org |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | rsc.org |

| MS Analyzer | Triple Quadrupole (QqQ), Ion Trap, or High-Resolution (e.g., FT-ICR, Orbitrap) | researchgate.net |

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry is a cornerstone for the structural elucidation of this compound and the identification of its related metabolites. High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap MS, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.net

The fragmentation pattern (MS/MS spectrum) is unique to the molecule's structure. For this compound (C₄H₆O₃, Exact Mass: 102.0317), fragmentation typically involves the loss of small, stable neutral molecules. nih.govmetabolomicsworkbench.org Predicted tandem mass spectra show characteristic fragmentation patterns that can be used for its identification. foodb.ca For instance, in positive ion mode, common fragments might arise from the loss of water (H₂O) or carbon monoxide (CO), while in negative ion mode, the loss of carbon dioxide (CO₂) from the carboxyl group is a characteristic fragmentation pathway.

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound (Positive Ion Mode)

| Collision Energy | Parent Ion (m/z) | Fragment Ion (m/z) | Putative Loss | Reference |

|---|---|---|---|---|

| 10V | 103.039 | 85.028 | H₂O | foodb.ca |

| 75.044 | CO | foodb.ca | ||

| 20V | 103.039 | 85.028 | H₂O | foodb.ca |

| 57.034 | H₂O + CO | foodb.ca | ||

| 40V | 103.039 | 57.034 | H₂O + CO | foodb.ca |

| 43.018 | C₂H₃O₂ | foodb.ca |

Data based on predicted spectra from FooDB. foodb.ca

These fragmentation patterns are essential for distinguishing this compound from its isomers, such as acetoacetic acid, and for identifying structurally related metabolites in complex biological samples. metabolomicsworkbench.org

Chiral Analysis Techniques for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers, (R)- and (S)-2-methyl-3-oxopropanoic acid. Distinguishing between these enantiomers and determining the enantiomeric excess (ee) is critical in stereoselective synthesis and in understanding stereospecific biochemical processes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. acs.orgnih.govfrontiersin.org

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those commercialized under the brand names Daicel Chiralpak and Chiralcel, are widely used for the analysis of chiral acids and their derivatives. nih.govfrontiersin.orgtandfonline.com The selection of the specific chiral column (e.g., AD-H, AS-H, OD-H, OJ-H) and the mobile phase composition is crucial for achieving baseline separation of the enantiomers. nih.govfrontiersin.org

For the analysis of chiral carboxylic acids like this compound, several strategies can be employed:

Direct Separation: The acidic compound is directly injected onto the chiral column. The mobile phase is often a mixture of a non-polar solvent like hexane and an alcohol modifier like 2-propanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization and improve peak shape.

Derivatization: The carboxylic acid is converted into an ester or an amide by reacting it with an achiral alcohol or amine. This can improve chromatographic behavior and detection sensitivity. The resulting chiral ester or amide is then separated on a chiral column. nih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Chiral HPLC Conditions for Analysis of Related Chiral Malonates

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.govfrontiersin.org |

| Chiral Column | Daicel Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H | nih.govfrontiersin.org |

| Mobile Phase | Hexane / 2-Propanol mixture (e.g., 99:1, 95:5) | nih.govfrontiersin.org |

| Flow Rate | 1.0 mL/min | nih.govfrontiersin.org |

| Detector | UV-Vis Detector (e.g., at 220 nm or 256 nm) | nih.govfrontiersin.org |

| Temperature | Controlled, e.g., 23°C | nih.gov |

Research on the asymmetric synthesis of related chiral malonates has successfully used these HPLC methods to achieve high enantioselectivities, demonstrating the effectiveness of the technique for compounds with a similar structural backbone to this compound. nih.govfrontiersin.org

Applications of 2-methyl-3-oxopropanoic Acid in Advanced Organic Synthesis and Materials Science

2-Methyl-3-oxopropanoic Acid as a Versatile Synthetic Building Block

This compound, also known as methylmalonate semialdehyde, is a significant organic compound with the chemical formula C4H6O3. evitachem.comlookchem.com Its structure, featuring a methyl group, a carbonyl group, and a carboxylic acid, makes it a reactive and versatile intermediate in organic synthesis. evitachem.com This β-keto acid serves as a fundamental building block for the creation of more complex molecules. evitachem.comsolubilityofthings.com Its utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations such as decarboxylation, reduction, and esterification. evitachem.comlookchem.com

The compound's dual functionality enables it to participate in diverse reactions, including nucleophilic additions and condensations, making it a valuable tool for synthetic chemists. lookchem.comsolubilityofthings.com It is employed in the production of fine chemicals where specific functional groups are necessary for subsequent transformations. evitachem.com For instance, it can be used as an intermediate in the synthesis of various organic compounds, including esters, amides, and lactams. lookchem.com

The synthesis of this compound itself can be achieved through methods like the condensation of acetylacetone with formaldehyde or the oxidation of 2-methylpropanoic acid. evitachem.com Its unique structural characteristics, particularly the presence of both a ketone and a carboxylic acid, open up numerous possibilities for constructing complex molecular architectures. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | This compound |

| Common Synonyms | Methylmalonaldehydic acid, Methylmalonate semialdehyde |

| Key Functional Groups | Carboxylic acid, Ketone (aldehyde) |

Precursor in Pharmaceutical Synthesis

The structural attributes of this compound make it a valuable precursor in the synthesis of pharmaceuticals. evitachem.comlookchem.comsolubilityofthings.com Its ability to undergo various chemical reactions allows for its incorporation into the synthesis of complex drug molecules. lookchem.com For example, it is a key intermediate in the synthesis of β-lactam antibiotics through side-chain modifications. vulcanchem.com

Derivatives of this compound are also explored for their therapeutic potential. For instance, 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate, which can be synthesized from this compound, is investigated in drug development due to its potential to interact with biological targets. evitachem.com The synthesis of such derivatives often involves the condensation of this compound with other molecules to build the desired pharmacophore. evitachem.com

Research has also explored the use of related structures in medicinal chemistry. For example, 3-aryl-2-hydroxy propanoic acid derivatives, which share some structural similarities, are key intermediates for peroxisome proliferator-activated receptor (PPAR) agonists used in treating Type 2 diabetes. google.com While not a direct application, this highlights the utility of the underlying propanoic acid scaffold in developing bioactive compounds.

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound serves as a crucial intermediate for the development of new products. evitachem.comlookchem.com Its reactive nature is harnessed to synthesize herbicidal derivatives, often through the formation of Schiff bases. vulcanchem.com The compound's structure provides a scaffold that can be modified to create molecules with desired biological activity against pests and weeds. evitachem.com

The synthesis of certain agrochemicals may involve derivatives of this compound. For example, 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate, derived from this compound, is considered for its potential as a pesticide or herbicide. evitachem.com The presence of both amine and thiocarbamate functional groups in this derivative enhances its reactivity and potential bioactivity. evitachem.com

Role in Polymerization Processes and New Material Development

Ongoing research is investigating the role of this compound in the development of new materials, including its function as a monomer in polymerization processes. solubilityofthings.com Its bifunctional nature, containing both a carboxylic acid and a carbonyl group, allows it to potentially participate in polymerization reactions to form novel polymers with unique properties.

While direct, large-scale industrial applications in polymerization are still under investigation, the potential exists for this compound to be used as an additive to modify the properties of existing polymers. Its structural counterpart, 3-oxopropanoic acid, is noted for its use in polymer chemistry as an additive. The reactivity of this compound suggests similar possibilities for creating materials with tailored characteristics.

Potential in Flavor and Fragrance Research

This compound and its derivatives have been studied for their potential aromatic properties, which could lead to applications in the flavor and fragrance industries. solubilityofthings.com The sensory characteristics of related compounds are well-documented; for instance, alkyl pyrazines, which can be synthesized from precursors with similar carbon backbones, are known for their roasty, nutty, and earthy smells and are used in various food products. researchgate.net

Esters derived from related keto acids are also utilized in perfumery. For example, esters of 2-oxobutanoic acid and 3-methyl-2-oxo-pentanoic acid with fragrant alcohols like citronellol are used in fragrance delivery systems. google.com While specific research on the direct use of this compound as a fragrance component is limited, the chemistry of related keto acids suggests its potential for creating novel aroma compounds.

Enantioselective Synthesis of Chiral Compounds Utilizing this compound Derivatives

Derivatives of this compound are valuable in the field of asymmetric synthesis for producing enantiomerically pure or enriched chiral compounds. The chirality of the acyl moiety derived from these acids can significantly influence the stereochemistry of subsequent reactions. acs.org

For example, research has shown that acyl moieties derived from (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid can influence the isomerization of the proline peptide bond, constraining it to the trans orientation. acs.org This demonstrates the utility of chiral derivatives of this compound as building blocks in peptidomimetic chemistry to control the conformation of peptides. acs.org

Furthermore, the enantioselective synthesis of chiral malonates, which are important starting materials for natural products and pharmaceuticals, can be achieved through the α-alkylation of malonate derivatives. frontiersin.org While not directly using this compound, this highlights the broader importance of substituted propanoic acid derivatives in constructing chiral centers. The synthesis of optically active α-methyl carboxylic acid derivatives has also been achieved through methods like lipase-catalyzed resolution, a technique applicable to related structures. researchgate.net

Computational and Theoretical Investigations of 2-methyl-3-oxopropanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For 2-methyl-3-oxopropanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. researchgate.net

These calculations also elucidate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Additionally, DFT is used to calculate the distribution of electron density and Mulliken atomic charges, which reveals the partial charges on each atom and helps in understanding the molecule's polarity and electrostatic potential. researchgate.net